Ochrocarpin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

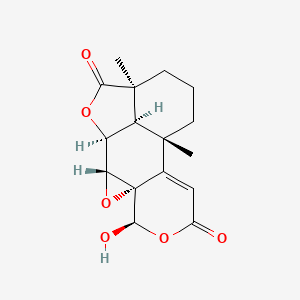

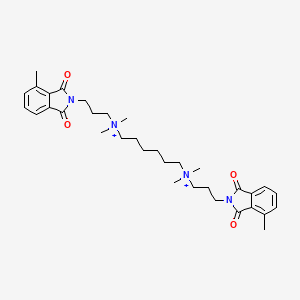

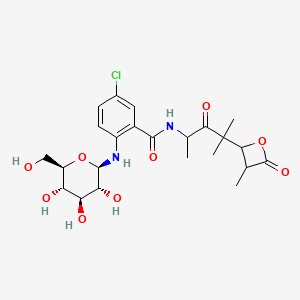

Ochrocarpin B is a furanocoumarin that is 2H-furo[2,3-h]chromen-2-one substituted by a hydroxy group at position 5, 2-hydroxypropan-2-yl group at position 8, a 3-methylbutanoyl group at position 6 and a phenyl group at position 4. Isolated from the bark of Ochrocarpos punctatus, it exhibits cytotoxicity against the A2780 ovarian cancer cell line. It has a role as a metabolite and an antineoplastic agent. It is a furanocoumarin, a member of phenols and a tertiary alcohol.

Scientific Research Applications

Cytotoxic Properties

Ochrocarpin B, isolated from the bark of Ochrocarpos punctatus, has been identified for its cytotoxic properties. Research conducted in 2002 found that ochrocarpins A-G and ochrocarpinones A-C, along with other coumarins, exhibited cytotoxicity against the A2780 ovarian cancer cell line. This suggests a potential application of Ochrocarpin B in cancer research and treatment (Chaturvedula, Schilling, & Kingston, 2002).

Genomic and Phylogenetic Analysis

Another research area includes the genomic and phylogenetic analysis of related species. For instance, studies on Oxytropis ochrocephala, which may contain Ochrocarpin B-like compounds, focus on identifying stable reference genes for transcriptional analysis under various stress conditions. This research aids in understanding the genetic basis of plant acclimation to environmental stresses (Zhuang, Fu, He, Wang, & Wei, 2015).

Nodulation and Plant-Microbe Interaction

Research on strains of Ochrobactrum, such as Ochrobactrum lupini, has revealed insights into legume nodulation, a process crucial for nitrogen fixation in agriculture. Understanding the nodulation capabilities of these strains can have implications in enhancing crop yields and soil fertility, potentially linking to the natural functions of compounds like Ochrocarpin B (Trujillo et al., 2005).

Antifungal Activity

The antifungal susceptibility patterns of various fungi, including those of the genera Ochroconis and Verruconis, have been studied. Understanding these patterns can inform the development of antifungal treatments, where compounds like Ochrocarpin B might play a role (Seyedmousavi et al., 2014).

Pharmacognostic Studies

Pharmacognostic studies on plants like Ochrocarpus longifolius, potentially related to Ochrocarpin B, provide insight into the presence of various bioactive compounds and their quantification. This information is crucial for the development of herbal medicines and supplements (Jain & Tiwari, 2011).

properties

Product Name |

Ochrocarpin B |

|---|---|

Molecular Formula |

C25H24O6 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(3-methylbutanoyl)-4-phenylfuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C25H24O6/c1-13(2)10-17(26)21-22(28)20-15(14-8-6-5-7-9-14)12-19(27)31-23(20)16-11-18(25(3,4)29)30-24(16)21/h5-9,11-13,28-29H,10H2,1-4H3 |

InChI Key |

LCBIHGVAJHDTOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C4=CC=CC=C4)C=C(O2)C(C)(C)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-2-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]sulfanylethenyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1251734.png)

![2,4-Dioxo-4-[5-(benzoylamino)-2-thienyl]butanoic acid](/img/structure/B1251738.png)

![2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester](/img/structure/B1251745.png)